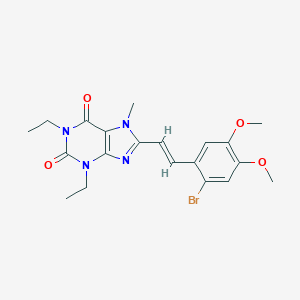
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as BDMX, is a synthetic xanthine derivative that has been widely studied for its potential use in scientific research. BDMX is a potent and selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes. In
Mécanisme D'action
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. The adenosine A2A receptor is activated by the endogenous ligand adenosine, which plays a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. By blocking the adenosine A2A receptor, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of blood flow, and immune function. In preclinical studies, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease, suggesting its potential as a therapeutic agent for these disorders. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has also been shown to have anti-inflammatory effects, potentially making it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its high potency and selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is also relatively easy to synthesize and purify, making it accessible for use in various laboratory settings. However, one limitation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its relatively short half-life, which may require frequent administration in in vivo studies.
Orientations Futures
There are several potential future directions for research on (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. One area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy for neurological and inflammatory disorders. Another area of interest is the exploration of the potential of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine as a tool for studying the role of the adenosine A2A receptor in various physiological processes. Additionally, the development of novel drug delivery systems may help to overcome the limitations of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine's short half-life in in vivo studies.
Méthodes De Synthèse
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxystyrene with ethyl acetoacetate, followed by the addition of methylamine and ethyl chloroformate. The resulting product is then treated with xanthine to produce (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The adenosine A2A receptor is highly expressed in the brain, and its activation has been implicated in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to effectively block the adenosine A2A receptor, which may have therapeutic implications for these disorders.
Propriétés
Numéro CAS |
155271-53-7 |
|---|---|
Nom du produit |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine |
Formule moléculaire |
C20H23BrN4O4 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O4/c1-6-24-18-17(19(26)25(7-2)20(24)27)23(3)16(22-18)9-8-12-10-14(28-4)15(29-5)11-13(12)21/h8-11H,6-7H2,1-5H3/b9-8+ |
Clé InChI |
DKVGYPBONVHACP-CMDGGOBGSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-7-methyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




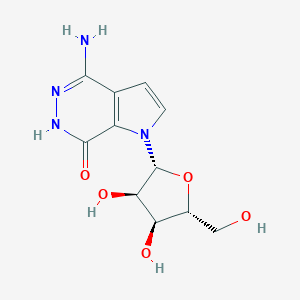

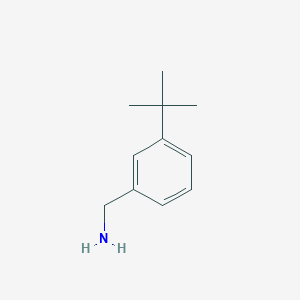
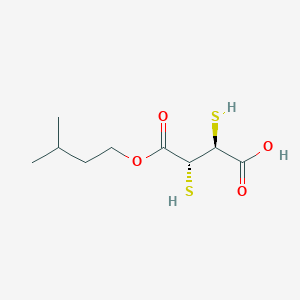


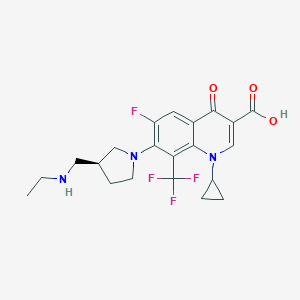
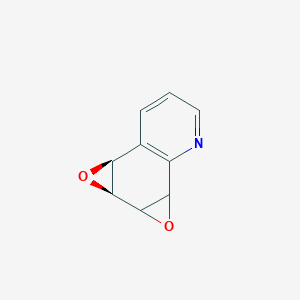


![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
